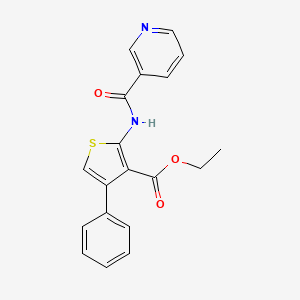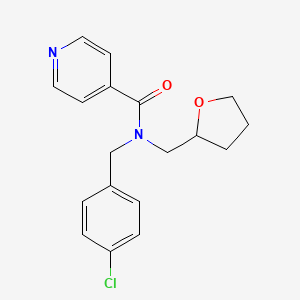![molecular formula C11H14BrNO3 B12121444 Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester CAS No. 1344687-92-8](/img/structure/B12121444.png)
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a benzene ring, a bromo substituent, and an amino group attached to an alpha carbon, which is further connected to a hydroxyethyl group and a methyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester typically involves multiple steps, starting with the bromination of benzeneacetic acid to introduce the bromo substituent. This is followed by the introduction of the amino group through a substitution reaction with an appropriate amine, such as 2-hydroxyethylamine. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromo substituent can be reduced to a hydrogen atom.
Substitution: The bromo substituent can be replaced by other nucleophiles, such as hydroxide or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Benzeneacetic acid, 4-bromo-alpha-[(2-carboxyethyl)amino]-, methyl ester.
Reduction: Benzeneacetic acid, alpha-[(2-hydroxyethyl)amino]-, methyl ester.
Substitution: Benzeneacetic acid, 4-hydroxy-alpha-[(2-hydroxyethyl)amino]-, methyl ester.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo substituent and the amino group allows it to form covalent bonds or hydrogen bonds with these targets, leading to changes in their activity or function. The hydroxyethyl group can also participate in hydrogen bonding, further influencing the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, methyl ester: Lacks the bromo and amino substituents, making it less reactive.
Benzeneacetic acid, alpha-bromo-, methyl ester: Contains the bromo substituent but lacks the amino and hydroxyethyl groups.
Benzeneacetic acid, 2-bromo-4-methyl-, methyl ester: Similar structure but with a methyl group instead of the hydroxyethyl group.
Uniqueness
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the bromo and amino substituents allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
1344687-92-8 |
|---|---|
Fórmula molecular |
C11H14BrNO3 |
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
methyl 2-(4-bromophenyl)-2-(2-hydroxyethylamino)acetate |
InChI |
InChI=1S/C11H14BrNO3/c1-16-11(15)10(13-6-7-14)8-2-4-9(12)5-3-8/h2-5,10,13-14H,6-7H2,1H3 |
Clave InChI |
VYBNBEOTBCKAQJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=C(C=C1)Br)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)

![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)

![5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12121420.png)






